molecular formula C21H34N2O3S B11458322 1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide

1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide

Cat. No.: B11458322
M. Wt: 394.6 g/mol
InChI Key: PPGVXBNSNPOGTG-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide is unique due to the presence of the N-(3-methylbutyl) group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H34N2O3S

Molecular Weight

394.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-N-(3-methylbutyl)piperidine-2-carboxamide

InChI

InChI=1S/C21H34N2O3S/c1-16(2)13-14-22-20(24)19-8-6-7-15-23(19)27(25,26)18-11-9-17(10-12-18)21(3,4)5/h9-12,16,19H,6-8,13-15H2,1-5H3,(H,22,24)

InChI Key

PPGVXBNSNPOGTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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